molecular formula C9H10FNO2 B13058579 N-Ethyl-4-fluoro-3-hydroxybenzamide

N-Ethyl-4-fluoro-3-hydroxybenzamide

Cat. No.: B13058579
M. Wt: 183.18 g/mol
InChI Key: NVPUSUHFCDOGQF-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-3-hydroxybenzamide is a benzamide derivative characterized by a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and an ethyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol. This compound is of interest in medicinal and agrochemical research due to its balanced solubility and lipophilicity, which may optimize bioavailability and target interactions .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

N-ethyl-4-fluoro-3-hydroxybenzamide

InChI

InChI=1S/C9H10FNO2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13)

InChI Key

NVPUSUHFCDOGQF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-fluoro-3-hydroxybenzamide can be achieved through the direct condensation of 4-fluoro-3-hydroxybenzoic acid with ethylamine. This reaction typically requires the presence of a coupling agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of ethylamine under controlled conditions . The reaction is usually carried out under mild heating to ensure the formation of the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a solid acid catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This approach offers advantages such as higher yields, shorter reaction times, and a more environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-fluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid or 4-fluoro-3-hydroxybenzaldehyde.

    Reduction: Formation of N-ethyl-4-fluoro-3-hydroxybenzylamine.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

N-Ethyl-4-fluoro-3-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors
N-Ethyl-4-fluoro-3-hydroxybenzamide C₉H₁₀FNO₂ 183.18 3-OH, 4-F, N-Ethyl ~1.2 3
3-Bromo-N-ethyl-4-fluorobenzamide C₉H₉BrFNO 246.08 3-Br, 4-F, N-Ethyl 2.8 2
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide C₁₇H₁₅FN₂O₂S 330.40 Benzothiazole, 4-F, 2-OCH₃, N-Ethyl 4.0 4
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ 340.20 4-(Ethoxymethoxy), 2,3-Cl₂ 3.5 4

Key Observations:

  • Hydroxyl vs. Bromine/Methoxy: The hydroxyl group in this compound reduces lipophilicity (lower XLogP3) compared to bromine (2.8) or methoxy (4.0) substituents, enhancing water solubility .
  • Agrochemical Relevance: Etobenzanid’s ethoxymethoxy and dichlorophenyl groups are critical for herbicidal activity, highlighting how substituent bulk and electronegativity dictate target specificity .

Stability and Reactivity

  • Oxidative Sensitivity: The hydroxyl group in this compound may render it prone to oxidation, necessitating stabilization strategies (e.g., formulation as a prodrug). In contrast, brominated analogs () are more chemically inert .
  • Thermal Stability: Ethyl substituents generally enhance thermal stability compared to methyl groups, as observed in agrochemical benzamides like diflufenican .

Biological Activity

N-Ethyl-4-fluoro-3-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the compound's synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving starting materials such as 4-fluoro-3-hydroxybenzoic acid and ethylamine. The synthesis typically involves the formation of amide bonds, which are critical for the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines using assays such as MTT and qRT-PCR to assess its effects on cell viability and apoptosis.

Key Findings:

  • Cell Lines Tested : The compound was tested on HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.
  • Mechanism of Action : It was found to induce apoptosis through upregulation of pro-apoptotic markers such as Bax and caspase-3 while downregulating anti-apoptotic markers like Bcl-2.
  • IC50 Values : The compound exhibited an IC50 value of approximately 30 µM against HepG2 cells, indicating significant cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
HepG230Induction of apoptosis via Bax/caspase-3
MCF745Modulation of apoptotic pathways

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro.

Research Insights:

  • Cytokine Production : The compound significantly decreased levels of TNF-α and IL-6 in stimulated macrophages.
  • Oxidative Stress : It reduced reactive oxygen species (ROS) production, suggesting a protective effect against oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

SAR Analysis:

  • Fluorine Substitution : Enhances potency by increasing electron-withdrawing effects, leading to better interaction with target proteins.
  • Hydroxyl Group : Contributes to hydrogen bonding with receptor sites, facilitating stronger binding interactions.

Case Studies

  • Study on HepG2 Cells :
    • Objective : Evaluate the anticancer effects.
    • Methodology : Treatment with varying concentrations followed by assessment using MTT assay.
    • Outcome : Significant reduction in cell viability at concentrations above 20 µM.
  • Inflammation Model in Macrophages :
    • Objective : Assess anti-inflammatory properties.
    • Methodology : Pre-treatment with this compound prior to LPS stimulation.
    • Outcome : Marked decrease in pro-inflammatory cytokine production compared to control groups.

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